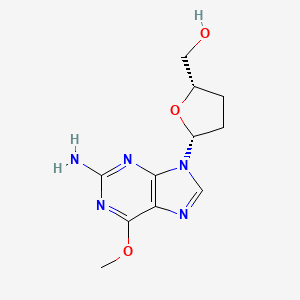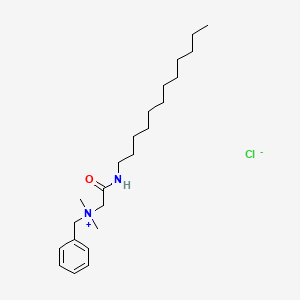
Methopterin
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Methopterin, also known as Methopterine, primarily targets osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This function is critical for the maintenance, repair, and remodeling of bones.
Mode of Action
This compound interacts with its primary targets, the osteoclasts, by inhibiting their proliferation and activation . It also suppresses the bone resorption action of osteoclasts and induces their apoptosis . Apoptosis is a process of programmed cell death, which means this compound can lead to the self-destruction of osteoclasts. These interactions contribute to this compound’s ability to inhibit inflammatory bone destruction .
Biochemical Pathways
It is known that this compound impacts the pathways related to the proliferation, activation, and apoptosis of osteoclasts . These changes can affect the balance between bone formation and resorption, potentially impacting bone health and diseases related to bone metabolism.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in osteoclast function. By inhibiting the proliferation, activation, and bone resorption action of osteoclasts, and inducing their apoptosis, this compound can inhibit inflammatory bone destruction . This suggests potential applications in the treatment of diseases characterized by excessive bone resorption, such as osteoporosis and certain types of arthritis.
Analyse Biochimique
Biochemical Properties
Methopterin has been shown to interact with osteoclasts, a type of bone cell that breaks down bone tissue . This interaction inhibits the proliferation, activation, and bone resorption action of osteoclasts . This compound also induces the apoptosis of osteoclasts, which likely contributes to its ability to inhibit inflammatory bone destruction .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts . It also induces the apoptosis of osteoclasts . These effects likely contribute to this compound’s ability to inhibit inflammatory bone destruction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with osteoclasts . It inhibits the proliferation, activation, and bone resorption action of these cells . Additionally, this compound induces the apoptosis of osteoclasts . These actions likely contribute to this compound’s ability to inhibit inflammatory bone destruction .
Temporal Effects in Laboratory Settings
It has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts, and induce the apoptosis of osteoclasts . These effects likely contribute to this compound’s ability to inhibit inflammatory bone destruction .
Metabolic Pathways
It is known that this compound interacts with osteoclasts .
Transport and Distribution
It is known that this compound interacts with osteoclasts .
Subcellular Localization
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La méthoptérine peut être synthétisée par un procédé en plusieurs étapes impliquant la réaction de la 6-bromométhylptérine avec le glutamate de méthylaminobenzoyle en présence d'un solvant tel que l'acide bromhydrique (HBr) ou l'acide iodhydrique (HI). La réaction produit un produit solide, qui est ensuite dissous dans une solution aqueuse d'alcool. Le pH est ajusté pour obtenir le produit brut, qui est ensuite purifié pour obtenir la méthoptérine .
Méthodes de production industrielle
La production industrielle de la méthoptérine suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. L'utilisation de matières premières et de solvants de réaction spécifiques garantit une pureté et un rendement élevés, ce qui rend le processus adapté aux applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La méthoptérine subit diverses réactions chimiques, notamment :
Oxydation : La méthoptérine peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier la structure du cycle ptéridine.
Substitution : Des réactions de substitution peuvent se produire à diverses positions sur le cycle ptéridine, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et comprennent des températures, des solvants et des catalyseurs spécifiques .
Principaux produits formés
Applications de la recherche scientifique
La méthoptérine a été largement étudiée pour ses applications dans divers domaines :
Chimie : La méthoptérine est utilisée comme composé modèle dans l'étude des analogues de l'acide folique et de leurs propriétés chimiques.
Biologie : Elle est utilisée pour étudier le rôle des dérivés de l'acide folique dans les processus cellulaires et le métabolisme.
Médecine : La méthoptérine a montré un potentiel dans le traitement de certains cancers en inhibant la prolifération des cellules cancéreuses. .
Mécanisme d'action
La méthoptérine exerce ses effets en inhibant la prolifération, l'activation et l'action de résorption osseuse des ostéoclastes. Elle induit l'apoptose des ostéoclastes, ce qui contribue à sa capacité à inhiber la destruction osseuse inflammatoire. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la dihydrofolate réductase, qui empêche la réduction de l'acide dihydrofolique en acide tétrahydrofolique, une étape critique de la synthèse de l'ADN .
Applications De Recherche Scientifique
Methopterin has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound in the study of folic acid analogs and their chemical properties.
Biology: It is used to study the role of folic acid derivatives in cellular processes and metabolism.
Medicine: this compound has shown potential in the treatment of certain cancers by inhibiting the proliferation of cancer cells. .
Comparaison Avec Des Composés Similaires
La méthoptérine est structurellement similaire à d'autres analogues de l'acide folique, tels que :
Méthotrexate : Utilisé dans le traitement du cancer et des maladies auto-immunes.
Pémétrexède : Utilisé dans le traitement du mésothéliome pleural malin et du cancer du poumon non à petites cellules.
Praltréxate : Utilisé dans le traitement du lymphome à cellules T périphériques.
Raltréxède : Utilisé dans le traitement du cancer colorectal.
Unicité
Sa similitude structurelle avec l'acide folique lui permet d'interférer avec le métabolisme de l'acide folique, ce qui en fait un outil précieux dans la recherche et le traitement du cancer .
Propriétés
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIXOCXUWGDBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2410-93-7 | |
| Record name | Methopterine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















